molecular formula C24H26N2O3 B10881324 [4-(2,3-Dimethoxybenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

[4-(2,3-Dimethoxybenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

Cat. No.: B10881324
M. Wt: 390.5 g/mol
InChI Key: OSCLDMYPHNUDAN-UHFFFAOYSA-N
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Description

4-(2,3-DIMETHOXYBENZYL)PIPERAZINOMETHANONE is a complex organic compound with the molecular formula C24H26N2O3 It is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a naphthylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIMETHOXYBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethoxybenzyl chloride with piperazine to form the intermediate [4-(2,3-dimethoxybenzyl)piperazine]. This intermediate is then reacted with 1-naphthylmethanone under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-DIMETHOXYBENZYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the naphthylmethanone moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,3-dimethoxybenzaldehyde, while reduction of the carbonyl group can produce 1-(naphthyl)methanol.

Scientific Research Applications

4-(2,3-DIMETHOXYBENZYL)PIPERAZINOMETHANONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2,3-DIMETHOXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxybenzyl)piperazin-1-ylmethanone
  • 4-(2,3-Dimethoxyphenyl)piperazin-1-ylmethanone

Uniqueness

Compared to similar compounds, 4-(2,3-DIMETHOXYBENZYL)PIPERAZINOMETHANONE is unique due to the presence of both 2,3-dimethoxybenzyl and naphthylmethanone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H26N2O3/c1-28-22-12-6-9-19(23(22)29-2)17-25-13-15-26(16-14-25)24(27)21-11-5-8-18-7-3-4-10-20(18)21/h3-12H,13-17H2,1-2H3

InChI Key

OSCLDMYPHNUDAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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